An In-depth Technical Guide to the Physicochemical Properties of 5-(Ethoxycarbonyl)-2-methylnicotinic Acid
An In-depth Technical Guide to the Physicochemical Properties of 5-(Ethoxycarbonyl)-2-methylnicotinic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 5-(ethoxycarbonyl)-2-methylnicotinic acid. Due to a scarcity of publicly available experimental data for this specific molecule, this document establishes a foundational understanding by presenting its deduced chemical identity and calculated properties. Furthermore, it provides detailed, field-proven experimental protocols for the empirical determination of critical physicochemical parameters: aqueous solubility, pKa, and the partition coefficient (logP). These methodologies are presented as self-validating systems, empowering researchers to generate reliable data for this and other novel chemical entities.
Introduction and Molecular Identity
5-(Ethoxycarbonyl)-2-methylnicotinic acid is a pyridine derivative characterized by a carboxylic acid group at the 3-position, a methyl group at the 2-position, and an ethoxycarbonyl (ethyl ester) group at the 5-position. This structure suggests bifunctional chemical characteristics, with both an acidic carboxylic acid moiety and a lipophilic ester group.
A thorough search of chemical databases reveals a lack of a registered CAS number or significant published experimental data for this compound. Therefore, this guide will refer to it by its systematic IUPAC name, 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid .
Deduced Chemical Structure:
Caption: 2D structure of 5-(ethoxycarbonyl)-2-methylnicotinic acid.
Physicochemical Data Summary
The table below summarizes the calculated molecular properties of the target compound. For comparative context and to provide a scientifically grounded estimation of its properties, data for two closely related analogues are also presented: 2-Methylnicotinic acid (the parent acid)[1] and Ethyl 2-methylnicotinate (the corresponding simple ester)[2].
| Property | 5-(Ethoxycarbonyl)-2-methylnicotinic acid (Calculated) | 2-Methylnicotinic acid (Parent Acid)[1] | Ethyl 2-methylnicotinate (Related Ester)[2] |
| IUPAC Name | 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid | 2-Methylpyridine-3-carboxylic acid | Ethyl 2-methylpyridine-3-carboxylate |
| CAS Number | Not Found | 3222-56-8 | 1721-26-2 |
| Molecular Formula | C₁₀H₁₁NO₄ | C₇H₇NO₂ | C₉H₁₁NO₂ |
| Molecular Weight | 209.20 g/mol | 137.14 g/mol [1] | 165.19 g/mol [2] |
| Melting Point | Data not available | 228-230 °C (dec.) | 146-147 °C |
| Boiling Point | Data not available | Data not available | 126-127 °C at 24 mmHg |
| Aqueous Solubility | Predicted to be low | Soluble in water | Slightly soluble in water |
| pKa | Data not available (two expected: one for the carboxylic acid, one for the pyridine nitrogen) | Data not available | 4.02 ± 0.10 (Predicted) |
| logP (Calculated) | Data not available | 0.8[1] | 1.5[2] |
Note: Properties for the target compound are calculated based on its deduced structure. Properties for related compounds are from cited database entries and may be experimental or computed.
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard operating procedures for determining the fundamental physicochemical properties of a novel compound like 5-(ethoxycarbonyl)-2-methylnicotinic acid.
Determination of Aqueous Solubility (Shake-Flask Method)
Scientific Integrity: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[3] The core principle is to create a saturated solution by allowing excess solid to equilibrate with the solvent over a defined period. This ensures that the measured concentration represents the true solubility limit at that temperature, avoiding misleading results from metastable supersaturated solutions.
Experimental Protocol:
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Preparation of Media: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to assess the impact of ionization on solubility.
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Addition of Compound: Add an excess amount of solid 5-(ethoxycarbonyl)-2-methylnicotinic acid to a known volume of each buffer in a sealed, inert container (e.g., a glass vial). The excess should be visually apparent.
-
Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) using an orbital shaker for a sufficient duration (24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. This is best achieved by centrifugation of the sample, followed by collection of the supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The solubility is reported in units such as mg/mL or µM, based on the measured concentration in the saturated solution.
Caption: Workflow for determining aqueous solubility via the shake-flask method.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Scientific Integrity: Potentiometric titration is a highly precise and reliable method for determining pKa values.[4][5] It works by monitoring the change in pH of a solution of the analyte as a titrant of known concentration is added. The pKa is the pH at which the acidic (or basic) functional group is 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve. This provides a direct measure of a group's acidity.
Experimental Protocol:
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Sample Preparation: Accurately weigh a sample of 5-(ethoxycarbonyl)-2-methylnicotinic acid and dissolve it in a known volume of deionized, carbonate-free water. A co-solvent like methanol may be used if aqueous solubility is low, but its effect on pKa must be noted.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Immerse a calibrated pH electrode and the tip of a calibrated burette containing the titrant.
-
Titration: For an acidic compound, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments, recording the pH after each addition.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). The equivalence point is the inflection point of the curve. The pKa is determined from the pH value at the half-equivalence point.
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Interpretation: 5-(ethoxycarbonyl)-2-methylnicotinic acid is expected to have at least two pKa values: one for the carboxylic acid (likely in the range of 3-5) and one for the protonated pyridine nitrogen (likely in the range of 2-4).
Caption: Workflow for pKa determination using potentiometric titration.
Determination of Partition Coefficient (logP) by the Shake-Flask Method
Scientific Integrity: The partition coefficient (P) between n-octanol and water is the benchmark measure of a compound's lipophilicity. The shake-flask method directly measures this partitioning at equilibrium, making it the definitive technique.[3] The logarithm of this ratio, logP, is a critical parameter in drug development for predicting membrane permeability and absorption.
Experimental Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer for LogD determination) with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.
-
Compound Addition: Prepare a stock solution of 5-(ethoxycarbonyl)-2-methylnicotinic acid in one of the phases (typically the one in which it is more soluble).
-
Partitioning: Add a known volume of the stock solution to a separation vessel containing a known volume of the second, immiscible phase.
-
Equilibration: Seal the vessel and shake it gently for a sufficient time (e.g., 24 hours) at a constant temperature to allow the compound to partition and reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) and logP using the following equations:
-
P = C_oct / C_aq
-
logP = log₁₀(P)
-
Caption: Workflow for logP determination via the shake-flask method.
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PubChem. 2-Methylnicotinic acid . National Center for Biotechnology Information. [Link]
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PubChem. Ethyl 2-methylnicotinate . National Center for Biotechnology Information. [Link]
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PubChem. Methyl nicotinate . National Center for Biotechnology Information. [Link]
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ICCVAM. Test Method Protocol for Solubility Determination . National Toxicology Program. [Link]
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ChemSynthesis. 3-acetyl-5-ethoxycarbonyl-2-methylpyridine-4-carboxylic acid . [Link]
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration . [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . [Link]
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DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry . [Link]
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Cheméo. Chemical Properties of Ethyl 2-methylnicotinate (CAS 1721-26-2) . [Link]
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Encyclopedia.pub. Methods for Determination of Lipophilicity . [Link]
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) . [Link]
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ResearchGate. Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay . [Link]
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